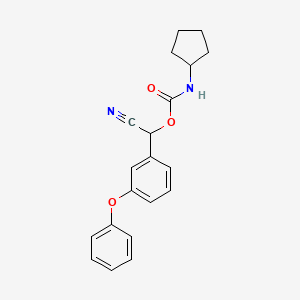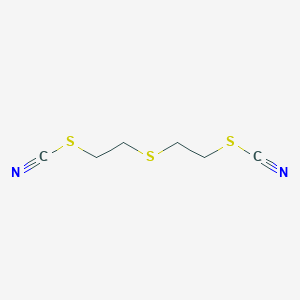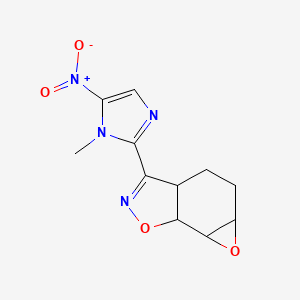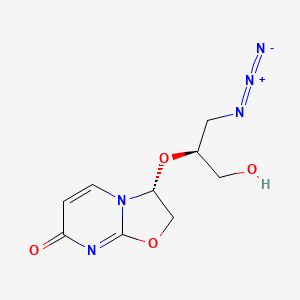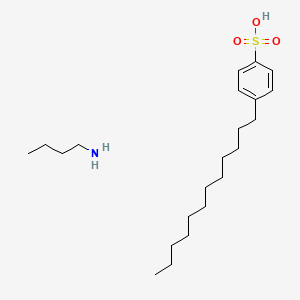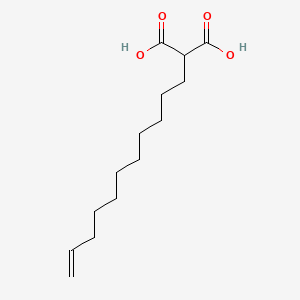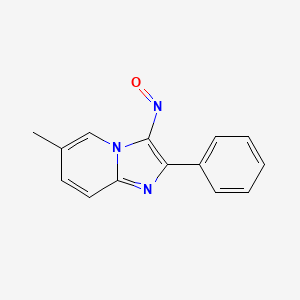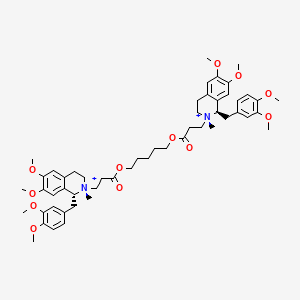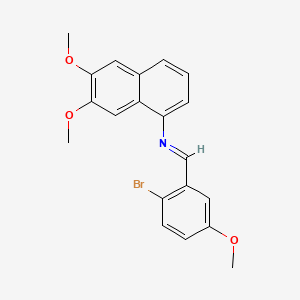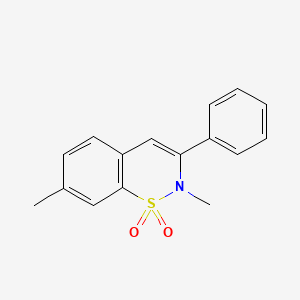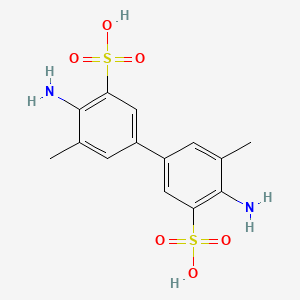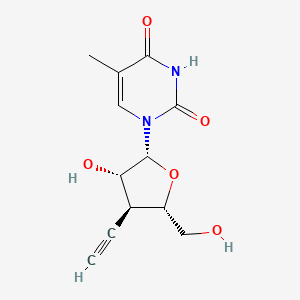
1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to thymidine, a naturally occurring nucleoside, but features an ethynyl group at the 3’ position of the sugar moiety. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine typically involves the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the starting material, such as thymidine, are protected using suitable protecting groups like trityl or silyl groups.
Introduction of the Ethynyl Group: The protected nucleoside is then subjected to a reaction with an ethynylating agent, such as ethynyl magnesium bromide, under anhydrous conditions to introduce the ethynyl group at the 3’ position.
Deprotection: The protecting groups are removed using acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethynyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted nucleosides.
科学的研究の応用
1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in metabolic labeling studies to track DNA synthesis and cell proliferation.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The mechanism of action of 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine involves its incorporation into DNA during replication. The ethynyl group at the 3’ position interferes with the normal function of DNA polymerases, leading to chain termination and inhibition of DNA synthesis. This property makes it a potent inhibitor of rapidly dividing cells, such as cancer cells and viruses.
類似化合物との比較
- 1-(3-Deoxy-3-fluoro-beta-D-arabinofuranosyl)thymine
- 1-(3-Deoxy-3-bromo-beta-D-arabinofuranosyl)thymine
- 1-(3-Deoxy-3-hydroxy-beta-D-arabinofuranosyl)thymine
Uniqueness: 1-(3-Ethynyl-3-deoxy-beta-D-arabinofuranosyl)thymine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to inhibit DNA synthesis and makes it a valuable tool in various research and therapeutic applications.
特性
CAS番号 |
115913-85-4 |
|---|---|
分子式 |
C12H14N2O5 |
分子量 |
266.25 g/mol |
IUPAC名 |
1-[(2R,3S,4S,5S)-4-ethynyl-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O5/c1-3-7-8(5-15)19-11(9(7)16)14-4-6(2)10(17)13-12(14)18/h1,4,7-9,11,15-16H,5H2,2H3,(H,13,17,18)/t7-,8-,9+,11-/m1/s1 |
InChIキー |
ZMEWUTQYJCMMHP-SDNRWEOFSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)C#C)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




